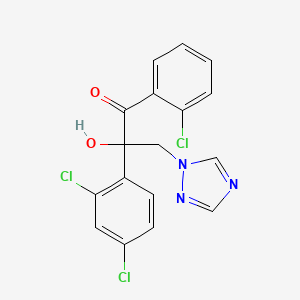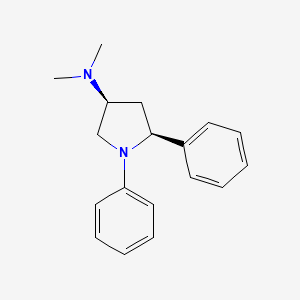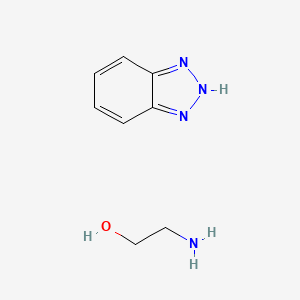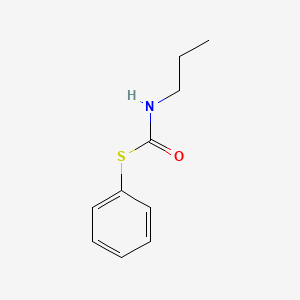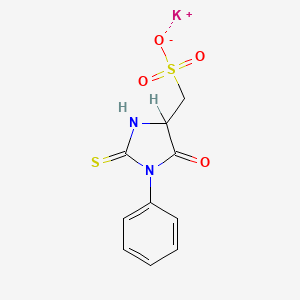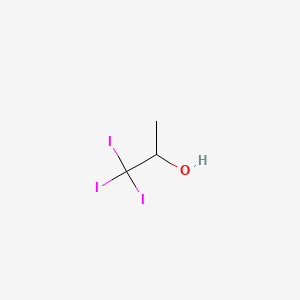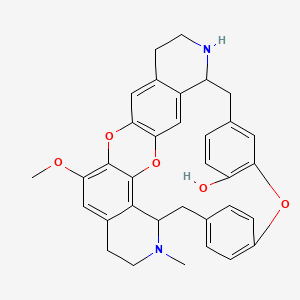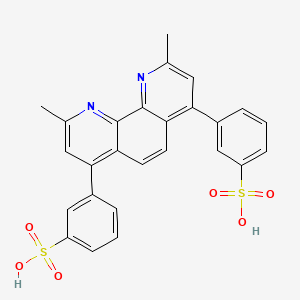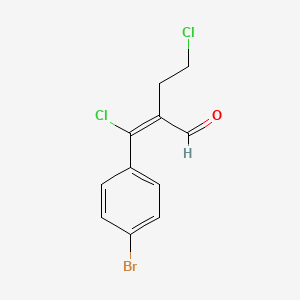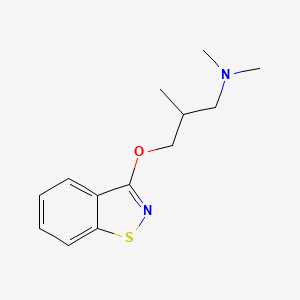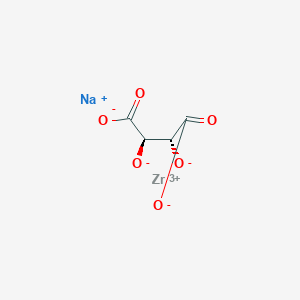
(R-(R*,R*))-Tartaric acid, sodium zirconium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R-(R*,R*))-Tartaric acid, sodium zirconium salt is a complex compound that combines tartaric acid with sodium and zirconium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. When combined with sodium and zirconium, it forms a unique compound with distinct properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, sodium zirconium salt typically involves the reaction of tartaric acid with sodium hydroxide to form sodium tartrate. This intermediate is then reacted with zirconium chloride to form the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using high-purity reagents. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and techniques ensures the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(R-(R*,R*))-Tartaric acid, sodium zirconium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R-(R*,R*))-Tartaric acid, sodium zirconium salt is used as a catalyst in various organic reactions. Its unique properties make it suitable for promoting reactions such as polymerization and hydrogenation.
Biology
In biological research, the compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as ceramics and coatings
Wirkmechanismus
The mechanism of action of (R-(R*,R*))-Tartaric acid, sodium zirconium salt involves its interaction with various molecular targets. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reaction intermediates. In biological systems, it can form complexes with proteins and other biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium tetrachloride: A common zirconium compound used in catalysis.
Sodium tartrate: A related compound that lacks the zirconium component.
Tartaric acid: The parent compound of (R-(R*,R*))-Tartaric acid, sodium zirconium salt.
Uniqueness
This compound is unique due to its combination of tartaric acid, sodium, and zirconium. This combination imparts distinct properties, such as enhanced stability and catalytic activity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94536-69-3 |
|---|---|
Molekularformel |
C4H2NaO6Zr |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
sodium;(2R,3R)-2,3-dioxidobutanedioate;zirconium(3+) |
InChI |
InChI=1S/C4H4O6.Na.Zr/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+1;+3/p-2/t1-,2-;;/m1../s1 |
InChI-Schlüssel |
PHBHZGAMYGMKPL-OLXYHTOASA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
Kanonische SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


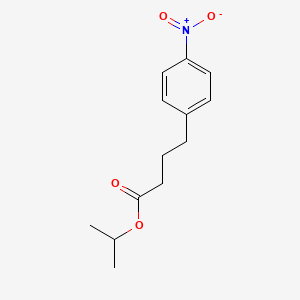
![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
